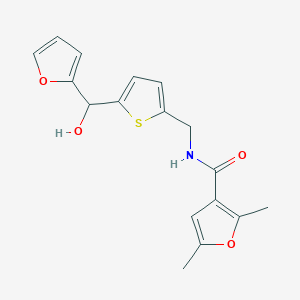

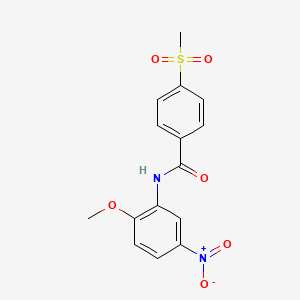

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

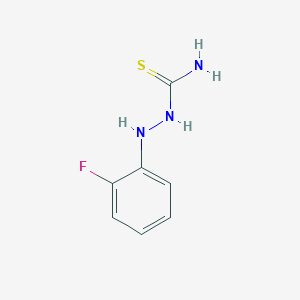

The compound “N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a novel organic compound. It is known to be an important organic compound due to its recognized pharmaceutical activity .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of furfurals isolated from biomass . The starting compounds were 5-hydroxymethylfurfural (HMF) and aniline and its derivatives . The reaction was conducted in refluxing C6H6 with a Dean–Stark trap followed by NaBH4 reduction to form the 5-HMF amination products .Molecular Structure Analysis

The molecular formula of the compound is C18H17NO4S. The molecular weight is 343.4.Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other furfurylamine derivatives . The exact chemical reactions that this compound can undergo are not specified in the available resources.科学的研究の応用

Catalytic Conversion and Biomass Derivatives

Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the significance of furan derivatives in producing valuable chemicals and fuels from renewable resources. The study demonstrates the selective production of various reduced or modified furans, indicating the role of these compounds in sustainable chemistry and energy production (Nakagawa, Tamura, & Tomishige, 2013).

Antiprotozoal and Antiviral Agents

Furan derivatives have shown promise as antiprotozoal agents, with certain compounds displaying strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium (malaria) infections (Ismail et al., 2004). Additionally, furan-carboxamide derivatives have been identified as potent inhibitors of lethal H5N1 influenza A viruses, showcasing the potential of furan derivatives in antiviral research (Yongshi et al., 2017).

Organic Synthesis and Material Science

Studies on the synthesis of furan and thiophene derivatives, including the development of novel compounds with potential applications in material science and organic synthesis, reflect the versatility and importance of these heterocycles in creating new materials and molecules with desirable properties (Katritzky et al., 1997).

Biofuel Production

The electrochemical conversion of furfurals to methylfuran and dimethylfuran by electrocatalytic hydrogenation presents an innovative approach to transforming biomass into renewable liquid biofuels. This process underscores the role of furan derivatives in the development of sustainable energy solutions (Nilges & Schröder, 2013).

特性

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-10-8-13(11(2)22-10)17(20)18-9-12-5-6-15(23-12)16(19)14-4-3-7-21-14/h3-8,16,19H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMCNMFHIIVCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)